molecular formula C12H15F3N2O3S B7057228 1-Pyridin-2-ylsulfonyl-4-(trifluoromethyl)azepan-4-ol

1-Pyridin-2-ylsulfonyl-4-(trifluoromethyl)azepan-4-ol

Cat. No.: B7057228
M. Wt: 324.32 g/mol
InChI Key: DCHXRKYQGLVEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyridin-2-ylsulfonyl-4-(trifluoromethyl)azepan-4-ol is a complex organic compound that features a pyridine ring, a sulfonyl group, a trifluoromethyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 3,3,3-trifluoropropene derivatives and azomethine ylides generated in situ from α-silylamine in the presence of an acid . The reaction is carried out in dichloromethane at room temperature, forming the desired product with high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-2-ylsulfonyl-4-(trifluoromethyl)azepan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Mechanism of Action

The mechanism of action of 1-Pyridin-2-ylsulfonyl-4-(trifluoromethyl)azepan-4-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pyridin-2-ylsulfonyl-4-(trifluoromethyl)azepan-4-ol is unique due to the combination of its structural features, including the pyridine ring, sulfonyl group, trifluoromethyl group, and azepane ring. This combination imparts unique physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-pyridin-2-ylsulfonyl-4-(trifluoromethyl)azepan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O3S/c13-12(14,15)11(18)5-3-8-17(9-6-11)21(19,20)10-4-1-2-7-16-10/h1-2,4,7,18H,3,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHXRKYQGLVEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)S(=O)(=O)C2=CC=CC=N2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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